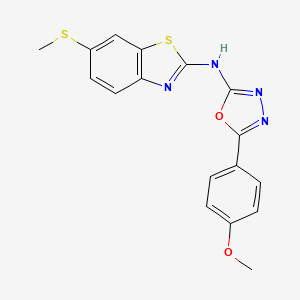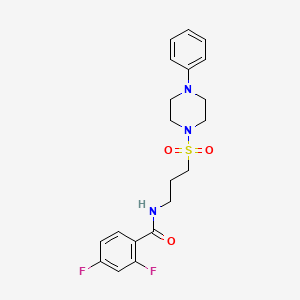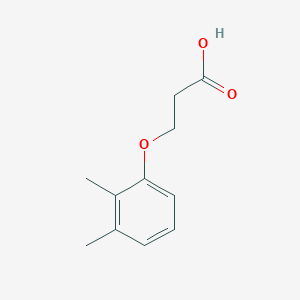
(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acidolysis of Lignin Model Compounds
One application of compounds similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is in the study of the acidolysis of lignin model compounds. T. Yokoyama (2015) explored the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, utilizing a model compound structurally related to this compound. This study contributed to understanding the chemical behavior of lignin during its breakdown process, highlighting the significance of the presence of specific groups and the contribution of hydride transfer mechanisms in the acidolysis of lignin model compounds (T. Yokoyama, 2015).
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to this compound have been used in amyloid imaging, particularly in the context of Alzheimer's disease. A. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including radioligands that show promise for early detection of Alzheimer's disease. This research has significant implications for understanding the pathophysiological mechanisms and timelines of amyloid deposits in the brain, offering a foundation for the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).
Immunomodulating Effects
The compound Inosine pranobex, structurally similar to this compound, has demonstrated potential immunomodulating effects. D. Campoli-Richards, E. Sorkin, and R. Heel (1986) discussed its antiviral and antitumor activities, which are believed to be secondary to its immunomodulating effect. Although further studies are required, the compound shows promising therapeutic potential for various diseases and infections (D. Campoli-Richards, E. Sorkin, R. Heel, 1986).
Tamoxifen and Its Derivatives
Tamoxifen, a compound similar to this compound, has been extensively used in the treatment and chemoprevention of breast cancer. The study by Shagufta and Irshad Ahmad (2018) emphasized the significance of tamoxifen and its derivatives in understanding the mechanisms of drug action and generating new agents with reduced side effects for various therapeutic targets (Shagufta, Irshad Ahmad, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJLNGZUQJZCR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide](/img/structure/B2427069.png)

![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)

![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)


![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)